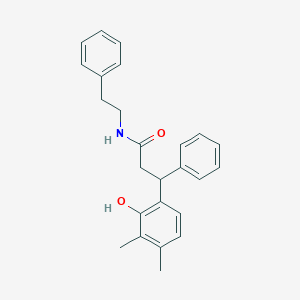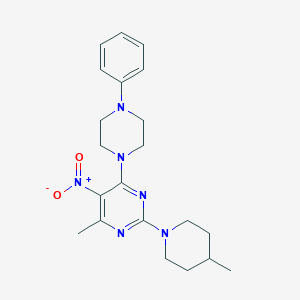![molecular formula C24H27N5O5S B4050483 methyl 4-[({[5-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B4050483.png)
methyl 4-[({[5-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Descripción general
Descripción
Methyl 4-[({[5-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound with a multifaceted structure It features a benzoate core substituted with a triazole ring, a dimethylphenoxy group, and various functional groups that contribute to its unique chemical properties
Aplicaciones Científicas De Investigación
Methyl 4-[({[5-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({[5-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazole Ring: This is typically achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Dimethylphenoxy Group: This step involves the reaction of the triazole intermediate with 2,6-dimethylphenol in the presence of a suitable base and coupling agent.
Acetylation and Sulfanylation: The intermediate is then acetylated and subsequently reacted with a thiol derivative to introduce the sulfanyl group.
Final Coupling with Benzoate: The final step involves coupling the modified triazole intermediate with methyl 4-aminobenzoate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[({[5-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenoxy and triazole rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.
Mecanismo De Acción
The mechanism by which methyl 4-[({[5-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s various functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-{[(2,6-dimethylphenoxy)acetyl]amino}benzoate
- Methyl 4-{[(4-bromo-2,6-dimethylphenoxy)acetyl]amino}benzoate
Uniqueness
Methyl 4-[({[5-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is unique due to the presence of the triazole ring and the sulfanyl group, which confer distinct chemical properties and biological activities compared to similar compounds. These features make it a valuable compound for various research applications.
Propiedades
IUPAC Name |
methyl 4-[[2-[[5-[[[2-(2,6-dimethylphenoxy)acetyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O5S/c1-15-6-5-7-16(2)22(15)34-13-20(30)25-12-19-27-28-24(29(19)3)35-14-21(31)26-18-10-8-17(9-11-18)23(32)33-4/h5-11H,12-14H2,1-4H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFNPMKYVXRLHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NCC2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4050409.png)
![4-(2-BROMOPHENYL)-1H,2H,3H,4H,6H,7H,8H-CYCLOPENTA[G]QUINOLIN-2-ONE](/img/structure/B4050423.png)

![4-(15-Methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl furan-2-carboxylate (non-preferred name)](/img/structure/B4050435.png)
![5-[4-(ethylthio)phenyl]pyrazin-2-amine](/img/structure/B4050438.png)

![2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE](/img/structure/B4050459.png)
![6-methyl-2-{[5-(2-nitrophenyl)-2-furyl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4050463.png)
![2-[(phenoxyacetyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4050471.png)

![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2,3-dichlorobenzamide](/img/structure/B4050491.png)

![N-(4-methoxyphenyl)-2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B4050501.png)
